Teroxirone

Drug Resistance Leukemia Alkylating Agents

Teroxirone (NSC-296934) is a triazene triepoxide alkylating agent with a unique mechanism dependent on functional p53 signaling for apoptosis induction. It retains activity against cyclophosphamide-resistant P388 and L1210 leukemia sublines, making it essential for studying non-cross-resistant mechanisms. Its extremely rapid plasma clearance (t½ < 5 min) and NADPH-independent hepatic metabolism provide a distinct probe for drug disposition research. Validated in vivo in NSCLC and HCC xenograft models at 1.8–3.6 mg/kg, Teroxirone is the definitive choice for p53-pathway and resistance-focused experimental designs.

Molecular Formula C12H15N3O6
Molecular Weight 297.26 g/mol
CAS No. 59653-73-5
Cat. No. B1681266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTeroxirone
CAS59653-73-5
Synonyms1,3,5-triglycidyl isocyanurate
1,3,5-triglycidyl-s-triazinetrione
alpha-1,3,5-triglycidyl-s-triazinetrione
alpha-TGT
NSC 296934
NSC-296934
Tepic
teroxirone
TGIC
triglycidyl isocyanurate
Molecular FormulaC12H15N3O6
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C(=O)N(C(=O)N(C2=O)CC3CO3)CC4CO4
InChIInChI=1S/C12H15N3O6/c16-10-13(1-7-4-19-7)11(17)15(3-9-6-21-9)12(18)14(10)2-8-5-20-8/h7-9H,1-6H2/t7-,8-,9+/m1/s1
InChIKeyOUPZKGBUJRBPGC-HLTSFMKQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater < 1 (mg/mL)
O.1 N HCl < 1 (mg/mL)
pH 4 buffer 2.5 - 5 (mg/mL)
pH 9 buffer < 1 (mg/mL)
0.1 N NaOH 1 - 2.5 (mg/mL)
10% EtOH < 1 (mg/mL)
95% EtOH < 1 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Teroxirone (CAS 59653-73-5): A Triepoxide Alkylating Agent for p53-Dependent Anticancer Research


Teroxirone (α-1,3,5-triglycidyl-s-triazinetrione; NSC-296934) is a triazene triepoxide antineoplastic agent that exerts its cytotoxic effects through DNA alkylation and cross-linking [1], thereby inhibiting DNA replication [2]. It is a synthetic small-molecule alkylating agent that activates the tumor suppressor p53, leading to apoptotic cell death in susceptible cancer cell lines [3].

Why Generic Alkylating Agents Cannot Substitute Teroxirone in Targeted Apoptosis Research


Teroxirone cannot be substituted by common alkylating agents such as cyclophosphamide due to its distinct resistance profile and unique reliance on functional p53 signaling for apoptosis induction. Unlike cyclophosphamide, Teroxirone retains cytotoxic activity against P388 and L1210 leukemia sublines with acquired resistance to cyclophosphamide [1]. Furthermore, its mechanism is critically dependent on p53 activation, as demonstrated by attenuated drug sensitivity following siRNA-mediated p53 knockdown in lung cancer models [2]. These differentiating characteristics preclude simple class-level substitution and necessitate direct procurement of Teroxirone for specific experimental designs.

Quantitative Differentiation of Teroxirone Versus Alkylating Agent Comparators


Overcoming Cyclophosphamide Resistance: Cytotoxic Activity in Refractory Leukemia Models

Teroxirone demonstrates good cytotoxic activity against P388 and L1210 leukemia sublines that are resistant to cyclophosphamide [1]. This activity is a key differentiator, as cross-resistance among alkylating agents is a common limitation.

Drug Resistance Leukemia Alkylating Agents

p53-Dependent Apoptosis: A Unique Mechanism for Targeted Cancer Cell Death

The cytotoxic activity of Teroxirone is directly linked to the functional status of p53. In H1299 non-small cell lung cancer (NSCLC) cells, which are p53-null, Teroxirone only induced cytotoxicity after stable ectopic expression of wild-type p53. Conversely, a siRNA-mediated knockdown of p53 in sensitive cells attenuated drug sensitivity [1].

Apoptosis p53 NSCLC

In Vivo Xenograft Tumor Suppression in NSCLC Models

In an in vivo study using a nude mouse xenograft model of human NSCLC, Teroxirone administered subcutaneously at 1.8 and 3.6 mg/kg every 2-3 days for a total of seven doses over 30 days suppressed the growth of established tumors without affecting animal body weight [1].

Xenograft NSCLC In Vivo Efficacy

Rapid In Vivo Clearance and Metabolic Stability Profile

Pharmacokinetic studies in humans and rabbits reveal Teroxirone has an extremely short plasma half-life (t½ < 5 min) and high total body clearance (>5 L/min) [1]. This contrasts with many other alkylating agents that have longer half-lives and different metabolic fates. Its metabolism in rat liver is NADPH-independent and involves epoxide hydrase [1].

Pharmacokinetics Metabolism Clearance

Human Phase I Clinical Tolerability and Recommended Dose for Further Study

A Phase I study of Teroxirone on a 5-day every-5-week schedule established a maximal tolerated dose (MTD) of 340 mg/m²/day x 5, with dose-limiting toxicities of phlebitis and cutaneous 'flare' reactions [1]. A subsequent study recommended a dose of 375 mg/m² x 5 every 5 weeks for Phase II trials [2].

Phase I Trial MTD Clinical Dosing

Optimal Application Scenarios for Teroxirone Based on Differentiated Evidence


Investigating p53-Dependent Apoptosis in Solid Tumors

Teroxirone is ideally suited for studies elucidating the p53 pathway in apoptosis. Its cytotoxic effect is contingent on functional p53, as shown by its inactivity in p53-null H1299 cells and restored activity upon p53 re-expression [1]. This makes it a powerful tool for dissecting p53-mediated cell death in NSCLC, HCC, and other cancer models.

Preclinical Modeling in Cyclophosphamide-Resistant Leukemia

For research aimed at overcoming alkylating agent resistance, Teroxirone is a key reagent. It has demonstrated activity against P388 and L1210 leukemia sublines that are resistant to cyclophosphamide [1], providing a model system to study non-cross-resistant mechanisms of action.

Pharmacokinetic and Metabolism Studies Requiring High-Clearance Agents

Teroxirone's extremely rapid plasma clearance (t½ < 5 min) and NADPH-independent hepatic metabolism [1] make it a unique probe for studying drug disposition, clearance mechanisms, and the role of epoxide hydrase in drug metabolism. Its PK profile necessitates specialized dosing strategies, offering a model for investigating continuous infusion or regional delivery [2].

In Vivo Xenograft Efficacy Studies in NSCLC and HCC

Teroxirone has validated in vivo activity in both NSCLC and HCC xenograft models [REFS-1, REFS-2]. Dosing regimens of 1.8-3.6 mg/kg have been shown to suppress tumor growth without significant weight loss [1], providing a robust protocol for efficacy studies in these tumor types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Teroxirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.